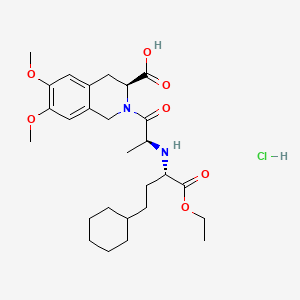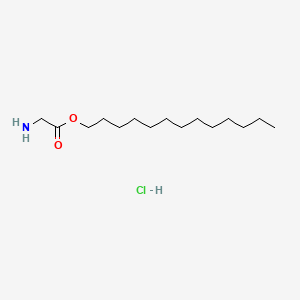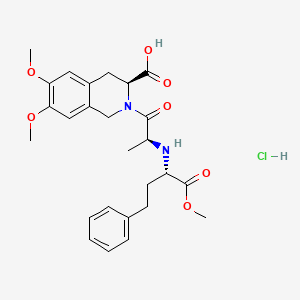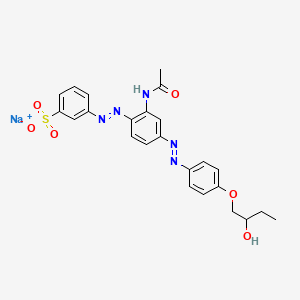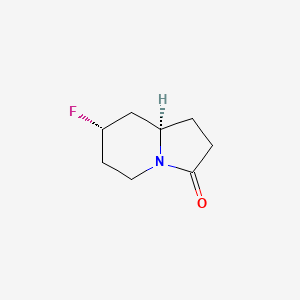
4-Octylphenol-d4 Diethoxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Octylphenol-d4 Diethoxylate is a deuterated derivative of 4-Octylphenol Diethoxylate. It is a chemical compound with the molecular formula C18H26D4O3 and a molecular weight of 298.45 g/mol . This compound is primarily used in scientific research, particularly in the field of proteomics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octylphenol-d4 Diethoxylate typically involves the ethoxylation of 4-Octylphenol-d4. The process begins with the preparation of 4-Octylphenol-d4, which is then reacted with ethylene oxide under controlled conditions to form the diethoxylate derivative. The reaction is usually carried out in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures and pressures to ensure complete ethoxylation .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-Octylphenol-d4 Diethoxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to the parent phenol.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxylate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Parent phenol and its derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Octylphenol-d4 Diethoxylate is widely used in scientific research due to its unique properties. Some of its applications include:
Proteomics: Used as a biochemical reagent for studying protein interactions and functions.
Environmental Studies: Employed in the analysis of environmental samples to monitor pollution levels.
Pharmaceutical Research: Utilized in the development of new drugs and therapeutic agents.
Industrial Applications: Used as a surfactant and emulsifier in various industrial processes
Mechanism of Action
The mechanism of action of 4-Octylphenol-d4 Diethoxylate involves its interaction with biological molecules. It can bind to proteins and alter their structure and function. This compound can also interact with cell membranes, affecting their permeability and fluidity. The molecular targets include enzymes, receptors, and transport proteins, which are involved in various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4-Octylphenol: The non-deuterated version of the compound.
Nonylphenol Diethoxylate: Another ethoxylated alkylphenol with a longer alkyl chain.
Nonylphenol Monoethoxylate: A similar compound with only one ethoxylate group.
Uniqueness
4-Octylphenol-d4 Diethoxylate is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. This allows for more precise tracking and analysis in various research applications compared to its non-deuterated counterparts .
Properties
CAS No. |
1346599-54-9 |
|---|---|
Molecular Formula |
C18H30O3 |
Molecular Weight |
298.459 |
IUPAC Name |
2-[2-(2,3,5,6-tetradeuterio-4-octylphenoxy)ethoxy]ethanol |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)21-16-15-20-14-13-19/h9-12,19H,2-8,13-16H2,1H3/i9D,10D,11D,12D |
InChI Key |
NMTRTIUWHYPKTQ-IRYCTXJYSA-N |
SMILES |
CCCCCCCCC1=CC=C(C=C1)OCCOCCO |
Synonyms |
2-[2-(4-Octylphenoxy)ethoxy]ethanol-d4; 2-[2-(p-Octylphenoxy)ethoxy]ethanol-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(17beta)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one](/img/structure/B584255.png)
![barium(2+);1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B584258.png)

